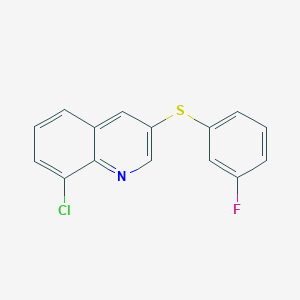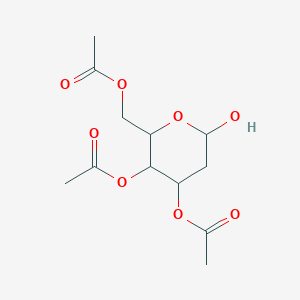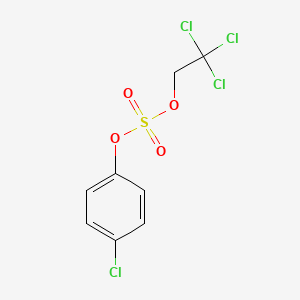
Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- typically involves multi-step organic reactions. The starting materials usually include a pyrimidine base and a sugar moiety, which are chemically modified and coupled under specific conditions. Common reagents used in these reactions include acetic anhydride for acetylation and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or cellular metabolism.
Medicine
Medically, nucleoside analogs like this compound are explored for their antiviral and anticancer properties. They can inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This disruption can inhibit viral replication or induce cell death in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
Cytarabine: Another nucleoside analog used in cancer treatment.
Vidarabine: An antiviral compound with a similar structure.
Fludarabine: Used in the treatment of hematological malignancies.
Uniqueness
What sets Acetamide, N-(1,2-dihydro-2-oxo-1-(2,3,5-tri-O-acetylbeta-D-arabinofuranosyl)-4-pyrimidinyl)- apart is its specific structural modifications, which may confer unique pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets.
属性
CAS 编号 |
6742-08-1 |
|---|---|
分子式 |
C17H21N3O9 |
分子量 |
411.4 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H21N3O9/c1-8(21)18-13-5-6-20(17(25)19-13)16-15(28-11(4)24)14(27-10(3)23)12(29-16)7-26-9(2)22/h5-6,12,14-16H,7H2,1-4H3,(H,18,19,21,25)/t12-,14-,15+,16-/m1/s1 |
InChI 键 |
SABGQSSAGOWXJK-DMRZNYOFSA-N |
手性 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)



![2-[4-(Benzylamino)phenyl]sulfonylacetic acid](/img/structure/B12519374.png)

silane](/img/structure/B12519380.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-OL](/img/structure/B12519382.png)
![6-Chloro-2-[(6-methoxypyridin-3-yl)amino]-3-nitrobenzoic acid](/img/structure/B12519385.png)

![5-(2-Ethoxy-5-iodophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12519390.png)
![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
